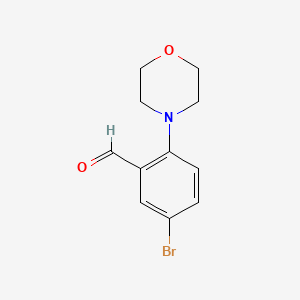

5-Bromo-2-(N-morpholino)-benzaldehyde

Overview

Description

5-Bromo-2-(N-morpholino)-benzaldehyde: is an organic compound with the molecular formula C11H12BrNO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5-position and a morpholine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(N-morpholino)-benzaldehyde typically involves the bromination of 2-morpholinobenzaldehyde. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Bromo-2-(N-morpholino)-benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Palladium catalysts in the presence of bases like potassium carbonate for Suzuki-Miyaura coupling.

Major Products:

Oxidation: 5-Bromo-2-morpholinobenzoic acid.

Reduction: 5-Bromo-2-morpholinobenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromo-2-(N-morpholino)-benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used in the study of enzyme interactions and as a probe in biochemical assays. Its unique structure allows it to interact with specific biological targets .

Medicine: Its derivatives have shown promise in preliminary studies for their biological activities .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a building block for various functional materials .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(N-morpholino)-benzaldehyde involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The morpholine group enhances its solubility and facilitates its interaction with biological molecules .

Comparison with Similar Compounds

5-Bromo-2-chlorobenzaldehyde: Similar in structure but with a chlorine atom instead of a morpholine group.

5-Bromo-2-iodobenzaldehyde: Contains an iodine atom instead of a morpholine group.

5-Bromo-2-methoxybenzaldehyde: Features a methoxy group instead of a morpholine group.

Uniqueness: 5-Bromo-2-(N-morpholino)-benzaldehyde is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

5-Bromo-2-(N-morpholino)-benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a bromine atom on the benzene ring and a morpholino group, has been explored for various therapeutic applications, particularly in the synthesis of bioactive molecules.

Chemical Structure and Properties

- Molecular Formula : CHBrN\O

- Molecular Weight : 270.13 g/mol

- IUPAC Name : 5-bromo-2-morpholinobenzaldehyde

- CAS Number : 742099-65-6

The presence of both the bromo and morpholino groups contributes to the compound's reactivity and solubility, making it a valuable building block in organic synthesis. The morpholino group enhances water solubility, which is crucial for biological applications.

Synthesis and Applications

This compound can be synthesized through various chemical methods. Its applications extend to:

- Synthesis of Heterocyclic Compounds : It serves as a precursor for creating novel heterocycles with potential antitumor activity, as shown in studies published in the journal Molecules .

- Medicinal Chemistry : The compound is utilized in developing new drugs due to its structural features that allow interaction with biological targets.

Antitumor Activity

Research indicates that this compound can be used to synthesize compounds with significant antitumor activity. In one study, derivatives of this compound demonstrated promising results against various cancer cell lines, highlighting its potential as a lead compound in anticancer drug development .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Interaction with Nucleic Acids : The morpholino group may facilitate binding with nucleic acids, suggesting potential applications in gene-targeting therapies.

- Reactivity with Biomolecules : Its aldehyde functionality allows it to participate in condensation reactions, potentially leading to the formation of complex molecules that interact with various biological targets .

Comparative Analysis with Similar Compounds

To understand the unique features of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 4-Bromo-2-(N-morpholino)-benzaldehyde | Bromine at the 4-position | Different reactivity profile |

| 5-Chloro-2-(N-morpholino)-benzaldehyde | Chlorine instead of bromine | Potentially different biological activity |

| 5-Iodo-2-(N-morpholino)-benzaldehyde | Iodine substituent | Enhanced lipophilicity due to iodine |

This table highlights how variations in halogen substituents can influence the biological activity and reactivity of compounds similar to this compound.

Case Studies and Research Findings

- Antitumor Activity Study : A study published in Molecules demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against several cancer cell lines, indicating its potential as an antitumor agent .

- Antimicrobial Efficacy : Research exploring benzaldehyde derivatives has shown that they can modulate the activity of antibiotics, enhancing their effectiveness against resistant bacterial strains . This suggests a possible role for this compound in combination therapies.

- Gene Targeting Potential : The interaction mechanisms involving the morpholino group suggest that this compound could be explored further for applications in gene therapy or as a tool for molecular biology research .

Properties

IUPAC Name |

5-bromo-2-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-10-1-2-11(9(7-10)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXQFFOLHURHCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630513 | |

| Record name | 5-Bromo-2-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742099-65-6 | |

| Record name | 5-Bromo-2-(4-morpholinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=742099-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.